σ1 Receptor Binding Affinity: 4-Tert-butyl-piperidin-1-yl Derivative vs. Diisopropylamino Analog
In a direct comparative analysis of amide derivatives bearing the 4-tert-butyl-piperidin-1-yl moiety versus the diisopropylamino analog, the tert-butyl piperidine-containing compound (11a) exhibited a Ki of 12 nM for human σ1 receptor binding, representing a 33-fold improvement in affinity compared to 11b (Ki = 399 nM) in the same assay system [1]. This comparison isolates the contribution of the conformationally constrained 4-tert-butyl-piperidin-1-yl group to target engagement, independent of other scaffold variations.
| Evidence Dimension | Binding affinity (Ki) for human σ1 receptor |
|---|---|
| Target Compound Data | Ki = 12 nM (compound 11a containing 4-tert-butyl-piperidin-1-yl moiety) |
| Comparator Or Baseline | Diisopropylamino analog: Ki = 399 nM (compound 11b) |
| Quantified Difference | 33-fold higher affinity (12 nM vs. 399 nM) |
| Conditions | Transfected HEK-293 membranes; radioligand: [³H]-(+)-pentazocine; mean of two determinations |
Why This Matters
This 33-fold affinity differential demonstrates that the 4-tert-butyl-piperidin-1-amine scaffold confers substantial target engagement advantages over flexible amine alternatives, directly informing candidate selection in σ1 receptor-targeted drug discovery programs.
- [1] PMC6072305. Table 2: Amide derivatives 11–12. σ1 receptor binding data. Compounds 11a vs. 11b. 2018. View Source
